2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one
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Overview
Description
2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is an organic compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with formaldehyde in the presence of an acid catalyst. The reaction conditions include:
Temperature: Typically around 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Commonly used solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-2-methyl-2H-pyran-4(6H)-one
- 2,4-Dihydroxy-2-ethyl-2H-pyran-3(6H)-one
- 2,4-Dihydroxy-2-methyl-2H-pyran-3(5H)-one
Uniqueness
2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 2 and 4. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
142182-45-4 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4,6-dihydroxy-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c1-6(9)5(8)4(7)2-3-10-6/h2,7,9H,3H2,1H3 |
InChI Key |
MAJMTWUGPSQOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=CCO1)O)O |
Origin of Product |
United States |
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